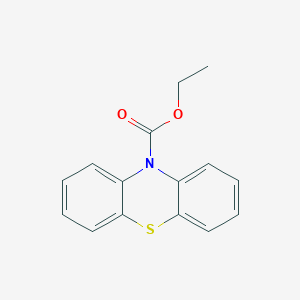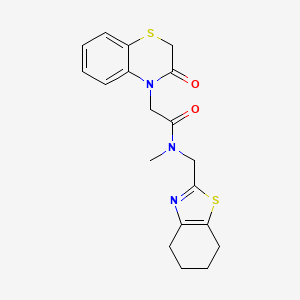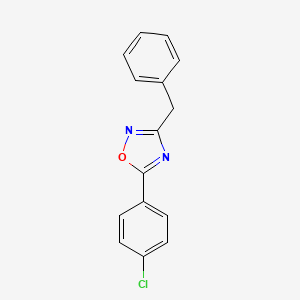![molecular formula C22H25N3O3 B5627471 N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5627471.png)
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide, also known as EBIO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EBIO belongs to the class of benzimidazolyl ureas and is a potassium channel opener. In
作用机制
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide acts as a potassium channel opener, specifically activating the KCa3.1 channel. This leads to an increase in intracellular calcium concentration, which in turn activates various downstream signaling pathways. The activation of KCa3.1 channels has been linked to the regulation of cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also has neuroprotective effects by reducing oxidative stress and apoptosis in neurons. In addition, this compound has cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
实验室实验的优点和局限性
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has several advantages as a research tool. It is a potent and selective potassium channel opener, which allows for the study of the specific effects of KCa3.1 channel activation. This compound is also stable in solution and can be easily administered to cells and animals. However, there are also limitations to using this compound in lab experiments. It has a short half-life and can be rapidly metabolized, which can affect the duration and intensity of its effects. In addition, the effects of this compound can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide. One area of interest is the development of more potent and selective KCa3.1 channel openers. This could lead to the development of new therapies for diseases that are associated with KCa3.1 channel dysfunction. Another area of interest is the exploration of the effects of this compound in different cell types and disease models. This could provide insights into the potential therapeutic applications of this compound in a wide range of diseases. Finally, the development of new delivery methods for this compound could improve its stability and duration of action, making it a more effective research tool and potential therapeutic agent.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action as a potassium channel opener has been linked to various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and cardioprotective effects. While there are limitations to using this compound in lab experiments, there are also several future directions for research that could lead to the development of new therapies for a wide range of diseases.
合成方法
The synthesis of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide involves the reaction of 8-methoxy-3-nitrochroman-4-one with 2-aminomethyl-1-ethylbenzimidazole in the presence of a reducing agent. The final product is obtained after purification through column chromatography. The yield of the synthesis method is reported to be around 50%.
科学研究应用
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, neuroprotective, and cardioprotective effects. This compound has also been studied for its potential in treating sickle cell disease, a genetic disorder that affects the production of hemoglobin in the blood.
属性
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-25-18-9-5-4-8-17(18)24-20(25)11-12-23-22(26)16-13-15-7-6-10-19(27-2)21(15)28-14-16/h4-10,16H,3,11-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOCHKGQTJJMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3CC4=C(C(=CC=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5627388.png)


![N-[(2-ethoxypyridin-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5627402.png)

![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627417.png)
![1-{[(2-chlorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5627430.png)
![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5627435.png)
![(3R*,4S*)-4-cyclopropyl-1-[(4-ethoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5627446.png)
![2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5627447.png)
![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5627453.png)



